molecular formula C18H16N2O3 B14557667 1-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one CAS No. 62257-18-5

1-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one

Cat. No.: B14557667
CAS No.: 62257-18-5
M. Wt: 308.3 g/mol
InChI Key: AOUVIOOLDUNRJJ-UHFFFAOYSA-N
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Description

1-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one is an organic compound with a complex structure that includes both hydrazine and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one typically involves the reaction of 2-hydroxyethoxybenzene with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, often under reflux conditions, to ensure complete conversion of the reactants.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

1-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}benzene: Similar structure but lacks the naphthalene ring.

    2-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}naphthalen-1(2H)-one: Positional isomer with different properties.

Uniqueness: 1-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one is unique due to the presence of both hydrazine and naphthalene moieties, which confer distinct chemical and biological properties

Properties

CAS No.

62257-18-5

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

1-[[4-(2-hydroxyethoxy)phenyl]diazenyl]naphthalen-2-ol

InChI

InChI=1S/C18H16N2O3/c21-11-12-23-15-8-6-14(7-9-15)19-20-18-16-4-2-1-3-13(16)5-10-17(18)22/h1-10,21-22H,11-12H2

InChI Key

AOUVIOOLDUNRJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)OCCO)O

Origin of Product

United States

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